1-[(2-Chloro-3-methoxyphenyl)methyl]-4-methylpiperazine
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Overview
Description
1-[(2-Chloro-3-methoxyphenyl)methyl]-4-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a 2-chloro-3-methoxybenzyl group attached to a 4-methylpiperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chloro-3-methoxyphenyl)methyl]-4-methylpiperazine typically involves the reaction of 2-chloro-3-methoxybenzyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane or toluene, at a temperature range of 50-80°C. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Chloro-3-methoxyphenyl)methyl]-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
1-[(2-Chloro-3-methoxyphenyl)methyl]-4-methylpiperazine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its pharmacological activities.
Industry: Utilized in the production of various chemical products, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(2-Chloro-3-methoxyphenyl)methyl]-4-methylpiperazine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes or block receptor sites, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[(2-Chloro-3-methoxyphenyl)methyl]-4-methylpiperazine can be compared with other piperazine derivatives, such as:
1-(2-Chloro-3-methoxybenzyl)piperazine: Lacks the methyl group on the piperazine ring, which may affect its pharmacological properties.
1-(2-Chloro-4-methoxybenzyl)-4-methylpiperazine: The position of the methoxy group is different, which can influence its chemical reactivity and biological activity.
1-(2-Chloro-3-methoxybenzyl)-4-ethylpiperazine: The presence of an ethyl group instead of a methyl group can alter its physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct pharmacological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
1-[(2-chloro-3-methoxyphenyl)methyl]-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O/c1-15-6-8-16(9-7-15)10-11-4-3-5-12(17-2)13(11)14/h3-5H,6-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTURIDVTEGFGIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C(=CC=C2)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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